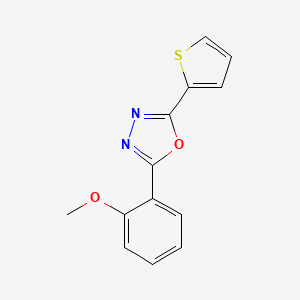

![molecular formula C16H12ClN3O4 B5517552 5-[(4-chloro-3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5517552.png)

5-[(4-chloro-3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Research on the synthesis of oxadiazole derivatives, including compounds with structures similar to the one , typically involves the cyclodehydration of diacylhydrazines or the reaction of hydrazides with carbonyl compounds. For example, the synthesis of 1,3,4-oxadiazoles from diacylhydrazines prepared through acid chloride and hydrazine reactions demonstrates a method that might be applicable to our compound of interest, indicating a versatile approach to synthesizing oxadiazole derivatives under mild conditions with good yields (Hu Yao-dong, 2013).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including those closely related to our compound, often exhibits a planar configuration that influences their chemical reactivity and interactions. For instance, studies on compounds like "2-(4-Chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole" reveal a nearly planar oxadiazole unit, indicating potential structural similarities with our compound and providing insights into its molecular architecture (D. Limbach, H. Detert, D. Schollmeyer, 2016).

Chemical Reactions and Properties

Oxadiazole derivatives engage in various chemical reactions, influencing their functional applications. The reactivity of such compounds towards different agents can lead to the formation of novel derivatives with varied properties. For example, the reaction of oxadiazoles with piperidine, pyrrolidine, and morpholine to yield amino derivatives suggests a pathway for functional modifications of our compound (A. Tyrkov, 2006).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are critical for their application in various fields. Research on similar compounds, like the synthesis and characterization of 1,3,4-oxadiazoles, provides valuable data that can be extrapolated to understand the physical characteristics of our compound, including its potential stability and reactivity under different conditions (Li Shi-feng, 2007).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as their reactivity towards nucleophiles and electrophiles, acidity or basicity of the oxadiazole nitrogen atoms, and potential for hydrogen bonding, are essential for their application in material science, pharmaceuticals, and organic synthesis. Studies on the reactivity and functional group transformations of oxadiazole derivatives provide insights into the chemical behavior of these compounds, suggesting avenues for their functionalization and application in diverse chemical contexts (Tayseer A. Abdallah, A. M. Salaheldin, N. Radwan, 2007).

Applications De Recherche Scientifique

Corrosion Inhibition : Oxadiazole derivatives have been studied for their potential in controlling the dissolution of mild steel. A study explored the corrosion inhibition efficiency of synthesized oxadiazole derivatives on mild steel in hydrochloric acid solution. These derivatives displayed high inhibition efficiency, making them potentially beneficial for industrial applications involving metal protection (Kalia et al., 2020).

Chemosensors : Certain oxadiazole derivatives have been reported to function as selective and colorimetric fluoride chemosensors. These compounds exhibit spectroscopic and colorimetric properties suitable for fluoride sensing, which could be valuable in environmental monitoring and analytical chemistry applications (Ma et al., 2013).

Cancer Research : Oxadiazole derivatives have been evaluated for their potential as inhibitors in cancer treatment. A study examined these derivatives for inhibiting Collapsin Response Mediator Protein 1 (CRMP 1) in small lung cancer cells. Some compounds showed considerable inhibition of cell growth, indicating their potential therapeutic value in cancer treatment (Panchal et al., 2020).

Antimicrobial and Antibacterial Activities : Research on oxadiazole derivatives has shown their effectiveness in antimicrobial and antibacterial activities. A study synthesized various 1,3,4-oxadiazole derivatives and evaluated them for antibacterial and antifungal activities, finding that certain compounds exhibited remarkable activities against common pathogens (Jafari et al., 2017).

Material Science : In the field of materials science, oxadiazole derivatives have been investigated for their photo-luminescent properties. A series of 1,3,4-oxadiazole derivatives were synthesized and studied for their phase behaviors and photoluminescence, indicating potential applications in optoelectronics and display technologies (Han et al., 2010).

Herbicide Development : Oxadiazole derivatives have been evaluated for their herbicidal activity. A study investigated the effectiveness of pyrazole phenyl ether herbicides, containing oxadiazole structures, for weed control in various plant tests, indicating their potential use in agriculture (Sherman et al., 1991).

Propriétés

IUPAC Name |

5-[(4-chloro-3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c1-10-7-13(5-6-14(10)17)23-9-15-18-16(19-24-15)11-3-2-4-12(8-11)20(21)22/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXVHBCEALSYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

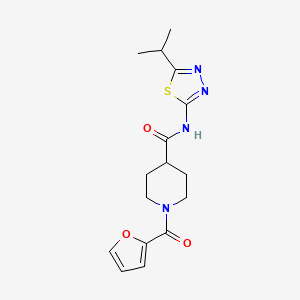

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)

![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)

![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)

![2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)

![5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)

![N-ethyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5517513.png)

![(1S*,5R*)-3-[2-(benzyloxy)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517535.png)

![1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone](/img/structure/B5517543.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenylpentanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517558.png)

![(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide](/img/structure/B5517564.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5517577.png)